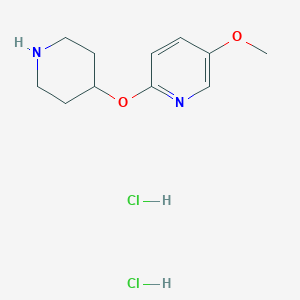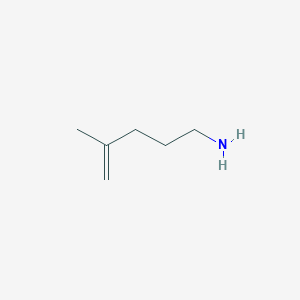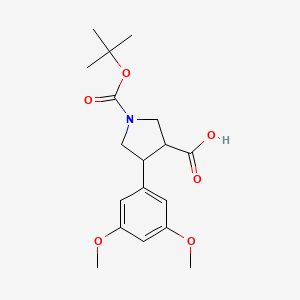
N-Acetyl-3-fluoro-neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-fluoro-neuraminic acid: is a synthetic derivative of neuraminic acid, a type of sialic acid Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and pathogen interactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-fluoro-neuraminic acid typically involves the fluorination of neuraminic acid derivatives. One common method includes the addition of fluorine to methyl 5-acetamido-2,6-anhydro-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate in acetic acid . This reaction yields the desired this compound after saponification of the ester groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic synthesis methods, such as using neuraminic acid synthases, are also explored for their efficiency and specificity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-3-fluoro-neuraminic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the free acid form.
Common Reagents and Conditions:
Fluoropyruvate: Used as a nucleophile in reactions catalyzed by neuraminic acid lyase variants.
Acetic Acid: Commonly used as a solvent in the fluorination process.
Major Products:
Fluoro-substituted Derivatives: These derivatives are formed through substitution reactions and have unique biochemical properties.
Hydrolyzed Products: The free acid form of this compound is obtained through hydrolysis.
Applications De Recherche Scientifique
Chemistry: N-Acetyl-3-fluoro-neuraminic acid is used as a building block for synthesizing various sialic acid analogues. These analogues are valuable for studying the structure and function of sialic acids in biological systems .
Biology: In biological research, this compound is used to study the role of sialic acids in cellular recognition and signaling. It is also used to investigate the interactions between pathogens and host cells .
Medicine: The compound is explored for its potential as a therapeutic agent. Its unique properties make it a candidate for developing drugs targeting viral and bacterial infections, as well as cancer .
Industry: this compound is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology .
Mécanisme D'action
N-Acetyl-3-fluoro-neuraminic acid exerts its effects by interacting with specific molecular targets, such as neuraminidase enzymes. The fluorine atom enhances the binding affinity and specificity of the compound, making it a potent inhibitor of neuraminidase . This inhibition disrupts the enzymatic activity, leading to the impairment of viral replication and other biological processes.
Comparaison Avec Des Composés Similaires
N-Acetylneuraminic Acid: The parent compound without the fluorine substitution.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic Acid: A structurally similar compound with different functional groups.
Uniqueness: N-Acetyl-3-fluoro-neuraminic acid is unique due to the presence of the fluorine atom, which enhances its biochemical properties. This fluorine substitution increases the compound’s stability, binding affinity, and specificity, making it a valuable tool for scientific research and industrial applications .
Propriétés
IUPAC Name |
5-acetamido-3-fluoro-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLGESFXXDPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)






![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

